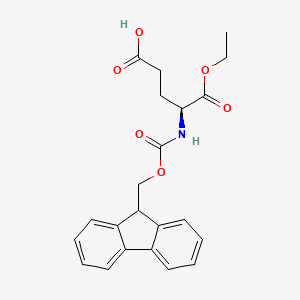
Fmoc-L-Glu-OEt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Glu-OEt: is a derivative of the amino acid glutamic acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is esterified with ethanol. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to the stability and ease of removal of the Fmoc protecting group .
Wirkmechanismus
Target of Action
Fmoc-L-Glu-OEt, also known as Fmoc-L-glutamic acid 5-tert-butyl ester, is primarily used as a building block in peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The compound works by protecting the amine groups of amino acids during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group of the compound is base-labile, meaning it can be removed by a base . This allows for the selective unmasking of the γ-amino and carboxy functions, facilitating the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis . It enables the formation of peptide bonds by protecting the amine groups of amino acids. This protection is necessary to prevent unwanted side reactions during the synthesis process .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with protected amine groups . This protection allows for the successful synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
Fmoc-L-Glu-OEt plays a significant role in biochemical reactions, particularly in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the formation of a carbamate . This compound interacts with various biomolecules during the synthesis process, including enzymes and proteins involved in peptide chain assembly .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the peptide being synthesized.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the N-terminus of the amino acid during peptide chain assembly, preventing unwanted reactions. It is removed by secondary amines such as piperidine, allowing the peptide chain to continue growing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal . This process allows for the step-by-step assembly of the peptide chain. The stability and degradation of this compound, as well as its long-term effects on cellular function, would be dependent on the specific conditions of the experiment.
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, including those responsible for attaching and detaching the Fmoc group . The effects on metabolic flux or metabolite levels would be dependent on the specific peptide being synthesized.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be related to its role in peptide synthesis. It is likely transported to the site of peptide synthesis within the cell, where it contributes to peptide chain assembly .
Subcellular Localization
The subcellular localization of this compound is likely within the cytoplasm, where peptide synthesis occurs. The specific localization could vary depending on the cell type and the specific peptide being synthesized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: The carboxyl group of the protected amino acid is esterified by reacting it with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of Fmoc-L-Glu-OEt typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group with Fmoc, followed by esterification of the carboxyl group. The use of automated systems ensures high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Hydrolysis: Calcium (II) iodide can be used as a protective agent for the Fmoc group during ester hydrolysis.
Major Products:
Deprotection: The major product is L-glutamic acid with a free amino group.
Hydrolysis: The major product is L-glutamic acid with a free carboxyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-L-Glu-OEt is widely used in the synthesis of peptides, particularly in SPPS, due to the stability and ease of removal of the Fmoc group.
Biology and Medicine:
Drug Delivery: this compound derivatives are used in the development of drug delivery systems, including hydrogels for controlled release of therapeutic agents.
Industry:
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Glu-OH: Similar to Fmoc-L-Glu-OEt but with a free carboxyl group instead of an esterified one.
Fmoc-L-Glu-OMe: Similar to this compound but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to its specific esterification with ethanol, which provides distinct solubility and reactivity properties compared to other Fmoc-protected glutamic acid derivatives .
Eigenschaften
IUPAC Name |
(4S)-5-ethoxy-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-2-28-21(26)19(11-12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,23,27)(H,24,25)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDPYGYPACBWEM-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B3014155.png)
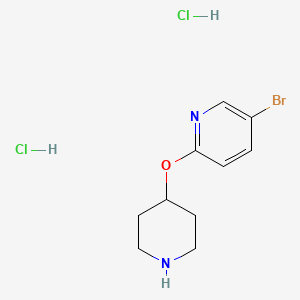

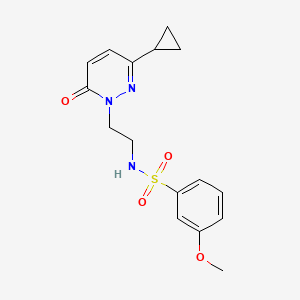
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)
![3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3014165.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)
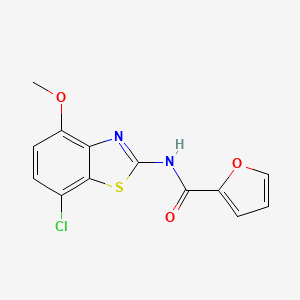
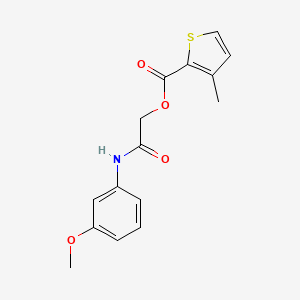
![N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B3014170.png)
![(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B3014172.png)
![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B3014178.png)
